molecular formula C19H16ClF3N2O4S B2742072 Methyl 4-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-ethoxy-3-oxo-1-propenyl)amino]benzenecarboxylate CAS No. 338966-74-8

Methyl 4-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-ethoxy-3-oxo-1-propenyl)amino]benzenecarboxylate

Cat. No.: B2742072
CAS No.: 338966-74-8
M. Wt: 460.85
InChI Key: SLURAWPXWNGPAG-XNTDXEJSSA-N
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Description

Methyl 4-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-ethoxy-3-oxo-1-propenyl)amino]benzenecarboxylate is a useful research compound. Its molecular formula is C19H16ClF3N2O4S and its molecular weight is 460.85. The purity is usually 95%.
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Biological Activity

Methyl 4-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-ethoxy-3-oxo-1-propenyl)amino]benzenecarboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a pyridine ring and various functional groups that contribute to its biological activity. The molecular formula is C16H16ClF3N2O4SC_{16}H_{16}ClF_3N_2O_4S, with a molecular weight of approximately 404.82 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions.
  • Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing signaling pathways critical for cell survival and proliferation.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity against various pathogens. The presence of the pyridine moiety is known to enhance antibacterial properties, making this compound a candidate for further investigation in antibiotic development.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The IC50 values for various cell lines suggest significant potential for use in cancer therapy.

Cell LineIC50 (µM)
HeLa15
MCF-720
A54918

Case Studies

  • Study on Anticancer Activity :
    A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of similar compounds. The results indicated that modifications in the structure significantly impacted cytotoxicity against breast cancer cells, suggesting that the target compound may have similar or enhanced effects due to its unique structural features .
  • Antimicrobial Efficacy :
    Another investigation focused on the antimicrobial properties of pyridine derivatives demonstrated that compounds with electronegative substituents (like chlorine and trifluoromethyl groups) exhibited higher antibacterial activity against Gram-positive bacteria . This suggests that this compound may also possess similar properties.

Toxicological Profile

Preliminary toxicological assessments indicate that while the compound exhibits promising biological activity, it also presents potential toxicity risks at higher concentrations. Safety evaluations are crucial for determining therapeutic windows and appropriate dosing regimens.

Properties

IUPAC Name

methyl 4-[[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-ethoxy-3-oxoprop-1-enyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF3N2O4S/c1-3-29-18(27)15(10-24-13-6-4-11(5-7-13)17(26)28-2)30-16-14(20)8-12(9-25-16)19(21,22)23/h4-10,24H,3H2,1-2H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLURAWPXWNGPAG-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)C(=O)OC)SC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\NC1=CC=C(C=C1)C(=O)OC)/SC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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